
3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)-1-(4-METHYLBENZOYL)THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)-1-(4-METHYLBENZOYL)THIOUREA is a complex organic compound that belongs to the benzothiadiazole family This compound is known for its unique chemical structure, which includes a benzamide core linked to a benzothiadiazole moiety through a sulfanylidenemethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)-1-(4-METHYLBENZOYL)THIOUREA typically involves multiple steps. One common method includes the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of potassium carbonate. The resulting product is then reacted with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
化学反应分析
Types of Reactions
3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)-1-(4-METHYLBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)-1-(4-METHYLBENZOYL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in inhibiting the growth of cancer cells and inducing apoptosis, making it a candidate for anticancer research.
Medicine: Its antibacterial properties have been explored for developing new antibiotics.
Industry: The compound can be used in the development of fluorescent dyes and other materials with specific electronic properties.
作用机制
The exact mechanism of action of 3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)-1-(4-METHYLBENZOYL)THIOUREA is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation. The compound has also been shown to induce apoptosis in cancer cells, potentially through the activation of specific molecular pathways.
相似化合物的比较
Similar Compounds
4-amino-2,1,3-benzothiadiazole: This compound shares the benzothiadiazole core but lacks the sulfanylidenemethyl and benzamide groups.
5-methyl-2,1,3-benzothiadiazol-4-amine: Similar in structure but with different functional groups, leading to distinct chemical properties.
BTA-EG6: A compound with a similar benzothiadiazole core but different substituents, used in various research applications.
Uniqueness
3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)-1-(4-METHYLBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H14N4OS2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
4-methyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H14N4OS2/c1-9-3-6-11(7-4-9)15(21)18-16(22)17-13-10(2)5-8-12-14(13)20-23-19-12/h3-8H,1-2H3,(H2,17,18,21,22) |
InChI 键 |
VFCPXLMCJBBWBV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


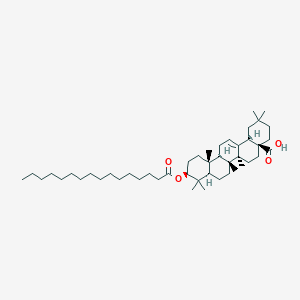
![(4aS,10aS,11aS,11bS)-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1252647.png)
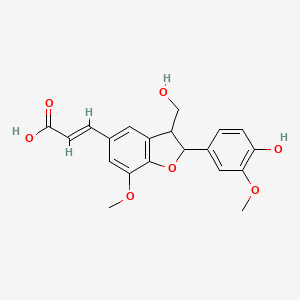
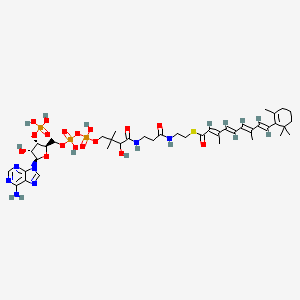
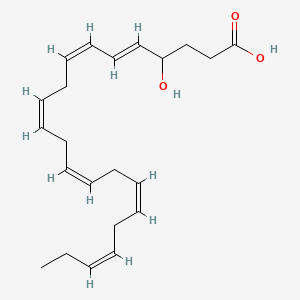
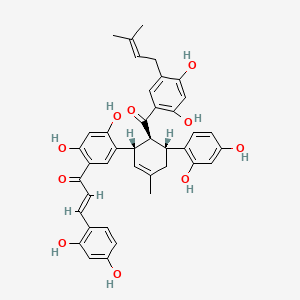
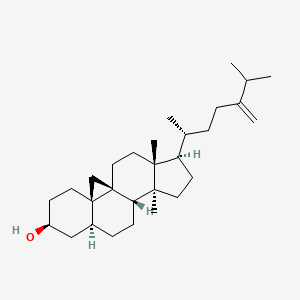
![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid](/img/structure/B1252655.png)

![7-hydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-1-benzopyran-2-one](/img/structure/B1252660.png)
![(1S,3R,4R,6S,9R,10R,13R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1252661.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1252662.png)
![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate](/img/structure/B1252664.png)

